REACTION_CXSMILES
|
[O:1]1[CH:7]2[CH:2]1[C:3](OC)([O:19]C)[C:4]([NH:9][C:10](=[O:18])[C:11]1[C:12](=[CH:14][CH:15]=[CH:16][CH:17]=1)[OH:13])=[CH:5][C:6]2=[O:8].C(OCC)(=O)C>C(Cl)Cl>[O:1]1[CH:2]2[CH:7]1[C:6](=[O:8])[CH:5]=[C:4]([NH:9][C:10](=[O:18])[C:11]1[C:12](=[CH:14][CH:15]=[CH:16][CH:17]=1)[OH:13])[C:3]2=[O:19]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1C2C(C(=CC(C21)=O)NC(C=2C(O)=CC=CC2)=O)(OC)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
under ice cooling, and the mixture was stirred at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
trifluoroboron diethyl ether complex (1 ml) was added
|
Type
|
CUSTOM
|
Details
|
as described above for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with water (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying it over Glauber's salt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ethyl acetate layer was dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain brown solids, which
|
Type
|
WASH
|
Details
|
were washed with methanol (5 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2C(C=C(C(C21)=O)NC(C=2C(O)=CC=CC2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 399 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |